molecular formula C21H16O B14707897 2,2-Diphenyl-2,3-dihydro-1h-inden-1-one CAS No. 13740-67-5

2,2-Diphenyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B14707897
CAS No.: 13740-67-5
M. Wt: 284.3 g/mol
InChI Key: JDINTVNXDMWOCB-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one (CAS 13740-67-5) is a bicyclic ketone of significant interest in scientific research due to its unique steric and electronic properties conferred by the dihydroindenone core substituted with two phenyl groups at the C2 position . This structure makes it a valuable scaffold in both medicinal chemistry and materials science . In research, the indanone pharmacophore is recognized as a privileged structure and is associated with a wide range of biological activities. Studies have investigated indanone derivatives for various applications, including KDR kinase inhibition, mast cell stabilization, and targeting diseases such as cancer and Alzheimer's . Furthermore, this compound serves as a versatile organic intermediate in chemical synthesis . The mechanism of action for this class of compounds is attributed to its ability to interact with specific molecular targets and modulate enzymes and receptors, leading to observed pharmacological effects in research settings . BenchChem provides this product exclusively for in-vitro research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

13740-67-5

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

2,2-diphenyl-3H-inden-1-one

InChI

InChI=1S/C21H16O/c22-20-19-14-8-7-9-16(19)15-21(20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2

InChI Key

JDINTVNXDMWOCB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized by grinding, stirring, and ultrasound irradiation techniques .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate specific enzymes and receptors, leading to its antibacterial, antifungal, and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity and Substituent Effects

The dihydroindenone core allows for versatile functionalization. Key analogs and their substituent-driven properties include:

Table 1: Structural Analogs and Key Features
Compound Name Substituents Molecular Formula Key Properties/Applications References
2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one 3,4-dimethoxyphenyl, methylidene C₁₈H₁₆O₃ Enhanced solubility due to methoxy groups; potential photochemical applications
2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) 3,5-dibromo-4-hydroxybenzylidene C₁₆H₁₀Br₂O₂ Topoisomerase IIα inhibitor (IC₅₀: <10 μM)
(2E)-7-Methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one (FCY-302) 7-methyl, phenylmethylidene, isopropyl C₂₀H₂₀O Antiproliferative activity against leukemia/myeloma cells
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-hydroxy, 5-isopropyl, 3-methyl C₁₃H₁₈O₂ Allelopathic activity (IC₅₀: 0.16–0.34 mM)
2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Donepezil) 1-benzylpiperidinyl, 5,6-dimethoxy C₂₄H₂₉NO₃ FDA-approved acetylcholinesterase inhibitor (IC₅₀: ~6 nM)
2-Phenyl-2,3-dihydro-1H-inden-1-one Single phenyl group at C2 C₁₅H₁₂O Simpler analog; baseline for SAR studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo in DDI ): Enhance bioactivity by increasing electrophilicity, critical for enzyme inhibition.
  • Hydrophilic Substituents (e.g., hydroxy, methoxy): Improve solubility but may reduce membrane permeability .
  • Bulkier Groups (e.g., benzylpiperidine in Donepezil ): Improve target specificity via steric interactions, as seen in CNS-targeting drugs.
Anticancer Activity:
  • DDI inhibits Topoisomerase IIα at low micromolar concentrations, comparable to betulinic acid .
  • FCY-302 induces apoptosis in leukemia cells via oxidant status modulation, with EC₅₀ values <10 μM .
Enzyme Inhibition:
  • Donepezil (IC₅₀: ~6 nM) outperforms natural analogs like dihydrotanshinone I (IC₅₀: 0.5 μM) in AChE inhibition .
  • Chalcone-like derivatives exhibit tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) .
Agrochemistry:

Physicochemical Properties

  • Lipophilicity : Diphenyl substitution increases logP (~4.5 estimated), reducing aqueous solubility but enhancing blood-brain barrier penetration .
  • Crystallinity : Polymorphism observed in analogs (e.g., orthorhombic vs. triclinic forms ), affecting drug formulation stability.

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